

An In-depth Technical Guide to the Crystal Structure of 2-Bromobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromobenzoic acid

Cat. No.: B048017

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **2-Bromobenzoic acid** ($C_7H_5BrO_2$), a compound of significant interest in organic synthesis and materials science.^{[1][2]} Initially characterized by Ferguson and Sim in 1962, the structure was later redetermined with higher precision at 120 K, providing refined geometric parameters and a deeper understanding of its solid-state architecture.^{[1][3]} This guide synthesizes the experimental methodologies for obtaining and analyzing the crystal structure, details the key intramolecular and intermolecular interactions that govern its molecular packing, and presents this data in a clear, accessible format for scientific professionals. We will explore the classic hydrogen-bonded carboxylic acid dimers, weaker C—H \cdots O interactions, and π — π stacking forces that collectively establish the three-dimensional framework.^{[1][3][4]}

Introduction: The Significance of Crystalline Architecture

2-Bromobenzoic acid serves as a fundamental building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex heterocyclic systems.^[2] The arrangement of molecules in the solid state—the crystal structure—profoundly influences the bulk properties of a material, such as its melting point, solubility, stability, and mechanical strength. For drug development professionals, a thorough understanding of the crystal

structure is paramount, as it dictates the physicochemical properties of an active pharmaceutical ingredient (API).

The initial structural determination of **2-bromobenzoic acid** was performed at room temperature using photographic data.^{[1][3]} However, a more recent redetermination at a cryogenic temperature (120 K) using modern CCD diffractometer technology has yielded a more precise and detailed model of the crystalline lattice.^{[1][3][4]} This guide is based on this high-resolution data, providing an authoritative overview for researchers working with this compound.

Experimental Methodology: From Compound to Crystal Structure

The journey from a chemical compound to a fully characterized crystal structure is a multi-step process that demands precision at every stage. The validity of the final structure is contingent on the quality of the initial crystal and the rigor of the data collection and refinement process.

Single Crystal Growth Protocol

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For **2-Bromobenzoic acid**, a reliable method for crystal growth is slow evaporation.

Protocol:

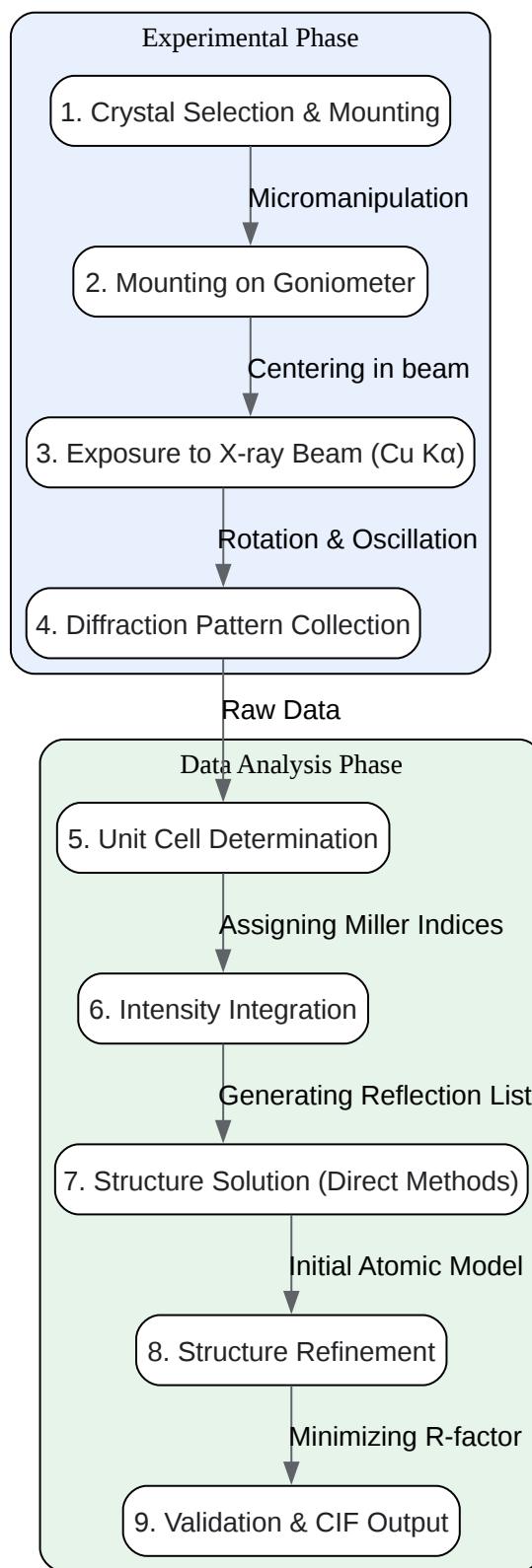
- Preparation of Saturated Solution: Commercially available **2-Bromobenzoic acid** is dissolved in a 1:1 (v/v) mixture of ethanol and water to create a saturated solution.^[3]
- Slow Evaporation: The solution is placed in a vial, loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual process encourages the formation of large, well-ordered single crystals rather than polycrystalline powder.
- Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.5 mm in each dimension) have formed, they are carefully harvested from the solution.^[3] For the redetermined structure, a crystal of $0.55 \times 0.35 \times 0.28$ mm was used.^[3]

The choice of a mixed solvent system like ethanol/water is a key experimental decision. It allows for fine-tuning of the solubility and evaporation rate, which are critical parameters for

controlling the crystallization process.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following workflow outlines the standard procedure for determining a crystal structure using a modern diffractometer.



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Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).

This process, from mounting the crystal to refining the structure, is a self-validating system. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-determined structure.[\[1\]](#) The redetermined structure of **2-bromobenzoic acid** has a final R-factor of 3.52%, indicating a high-quality refinement.[\[5\]](#)

Analysis of the Crystal Structure

The refined data provides a wealth of information about both the individual molecule's geometry and how these molecules arrange themselves into a stable, repeating lattice.

Crystallographic Data Summary

The crystal structure of **2-Bromobenzoic acid** was redetermined at a low temperature of 120 K to minimize thermal vibrations and obtain more precise atomic positions.[\[1\]](#)[\[3\]](#)

Parameter	Value (Redetermination at 120 K)	Original Value (Room Temp)
Formula	C ₇ H ₅ BrO ₂	C ₇ H ₅ BrO ₂
System	Monoclinic	Monoclinic
Space Group	C2/c	C2/c
a (Å)	14.7955 (4)	14.82
b (Å)	3.99062 (15)	4.10
c (Å)	22.9240 (8)	25.90
β (°)	96.906 (3)	118.26
Volume (Å ³)	1343.69 (8)	1386.2
Z	8	8

Table 1: Comparison of unit cell parameters for 2-Bromobenzoic acid. Data from Kowalska et al. (2014) and Ferguson & Sim (1962).[\[1\]](#)[\[3\]](#)

The parameter Z represents the number of molecules in the unit cell. The space group C2/c indicates a centrosymmetric arrangement, which is consistent with the observed intermolecular interactions.[\[5\]](#)

Intramolecular Geometry

Within a single molecule of **2-Bromobenzoic acid**, the most notable feature is the steric strain induced by the bulky bromine atom at the ortho position. This forces the carboxylic acid group to twist out of the plane of the benzene ring. The dihedral angle between the plane of the carboxy group and the benzene ring is 18.7 (2)°.[\[1\]](#)[\[3\]](#)[\[4\]](#) This torsion is a direct consequence of avoiding steric clash.

Furthermore, a close intramolecular contact exists between the bromine atom and one of the carboxylic oxygen atoms (Br···O) at a distance of 3.009 (3) Å.[\[1\]](#)[\[3\]](#)[\[4\]](#) This is shorter than the sum of their van der Waals radii, suggesting a weak, stabilizing intramolecular interaction.

Supramolecular Assembly: A Network of Interactions

The crystal packing is not random; it is dictated by a hierarchy of directional intermolecular forces that create a stable three-dimensional framework.

A. The Primary Motif: Hydrogen-Bonded Dimers

The most dominant interaction is the classic O—H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules. This interaction is strong and highly directional, leading to the formation of centrosymmetric inversion dimers.[\[1\]](#)[\[3\]](#) This is a hallmark of nearly all simple carboxylic acids in the solid state and is described by the graph-set notation $R^2_2(8)$, indicating a ring motif made of 2 donor and 2 acceptor atoms, encompassing 8 atoms in total.[\[1\]](#)[\[3\]](#)

Figure 2: Schematic of the $R^2_2(8)$ hydrogen-bonded dimer in **2-Bromobenzoic acid**.

B. Secondary Interactions: Tapes and Stacks

These primary dimer units are then further organized by weaker interactions:

- C—H···O Hydrogen Bonds: Neighboring dimers are linked together by weak C—H···O hydrogen bonds, forming one-dimensional tapes that propagate along the [1-10]

crystallographic direction.[1][3][4]

- π – π Stacking: Adjacent tapes interact through slipped parallel π – π stacking interactions between the benzene rings.[1][3][4] The key parameters for this interaction are:
 - Inter-centroid distance: 3.991 (2) Å[1][4]
 - Interplanar distance: 3.509 (2) Å[1][4]
 - Slippage: 1.900 Å[1][4]

These stacking interactions create columns that run approximately along the b-axis. Finally, these columns interact through dispersive forces to build the full three-dimensional crystal lattice.[1][3][4]

Conclusion

The crystal structure of **2-Bromobenzoic acid** is a well-defined system governed by a clear hierarchy of intermolecular forces. The primary and most energetic interaction is the formation of hydrogen-bonded carboxylic acid dimers, a robust and predictable motif. These dimers are subsequently organized into tapes by weaker C—H \cdots O bonds and then into columns via π – π stacking interactions. The high-quality, low-temperature redetermination provides precise geometric data that confirms these interactions and reveals key intramolecular features, such as the out-of-plane twist of the carboxylic acid group. For scientists in drug development and materials science, this detailed structural knowledge is crucial for predicting and understanding the compound's bulk properties and its behavior in multicomponent systems like co-crystals.

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